molecular formula C14H17FN2O3 B1191823 OPB-111077

OPB-111077

Número de catálogo: B1191823
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.

Aplicaciones Científicas De Investigación

Inhibition of STAT3 and Mitochondrial Oxidative Phosphorylation

OPB-111077 is a novel inhibitor of STAT3 and mitochondrial oxidative phosphorylation, showing promising anticancer activity in preclinical models. It has been evaluated in a phase I study involving patients with advanced cancers. The study focused on determining the tolerability, pharmacokinetics, and clinical activity of this compound as monotherapy. Notably, a partial response was observed in a patient with diffuse large B-cell lymphoma, and several other subjects with diverse tumor types experienced stable disease or minor responses for extended periods (Tolcher et al., 2018).

Combination Therapy Strategy in Lymphoma

This compound has been explored as part of a combination therapy strategy for lymphoma. Research indicates that it enhances the effect of alkylating agents by shifting glycolytically dominant tumors to OXPHOS dominant ones. This reprogramming enhances the antitumor effect of this compound. The combination of this compound with alkylating agents, such as cyclophosphamide or bendamustine, showed synergistic effects in xenograft mouse models using human diffuse large B-cell lymphoma cell lines (Ohi et al., 2021).

Treatment of Acute Myeloid Leukemia

In another study, the combination of this compound with decitabine and venetoclax was tested for treating newly diagnosed or relapsed/refractory acute myeloid leukemia (AML). This combination showed preliminary anti-leukemic efficacy and was well tolerated, suggesting the potential for this compound in AML treatment (Wilde et al., 2020).

Study in Advanced Hepatocellular Carcinoma

A phase I study assessed this compound in patients with advanced hepatocellular carcinoma who failed on sorafenib. The study aimed to determine the maximum tolerated dose and safety profile, finding this compound to be well tolerated but with limited efficacy outcomes. Further investigation into the role of the STAT3 signaling pathway in hepatocellular carcinoma and the development of biomarkers for STAT3 inhibitors are recommended (Yoo et al., 2018).

Propiedades

Fórmula molecular

C14H17FN2O3

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

OPB-111077;  OPB111077;  OPB 111077.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.